8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one

Molecular Weight Physicochemical Properties SAR Building Blocks

8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one (CAS 2060046-72-0) is a spirocyclic lactam belonging to the 6-azaspiro[3.4]octan-5-one class, featuring a 1,4-dimethyl-1H-pyrazol-5-yl substituent at the 8-position. The compound has the molecular formula C₁₂H₁₇N₃O and a molecular weight of 219.28 g/mol.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
Cat. No. B13220247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1)C)C2CNC(=O)C23CCC3
InChIInChI=1S/C12H17N3O/c1-8-6-14-15(2)10(8)9-7-13-11(16)12(9)4-3-5-12/h6,9H,3-5,7H2,1-2H3,(H,13,16)
InChIKeyUQVLQVDZMDRGAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one: Structural and Physicochemical Baseline for Scientific Procurement


8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one (CAS 2060046-72-0) is a spirocyclic lactam belonging to the 6-azaspiro[3.4]octan-5-one class, featuring a 1,4-dimethyl-1H-pyrazol-5-yl substituent at the 8-position . The compound has the molecular formula C₁₂H₁₇N₃O and a molecular weight of 219.28 g/mol . It is commercially marketed as a research chemical with a typical purity of 95% and is primarily applied in medicinal chemistry as a building block, screening compound, or fragment in structure–activity relationship (SAR) studies.

Why 8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one Cannot Be Casually Replaced by Closely Related Spirocyclic Pyrazole Analogs


Even minor changes to the pyrazole substituent on the 6-azaspiro[3.4]octan-5-one scaffold can produce substantial shifts in physicochemical properties, binding-site complementarity, and metabolic liability . The two methyl groups present on the target compound (at pyrazole positions 1 and 4) alter molecular shape, electron distribution, and lipophilicity relative to the unsubstituted or mono-substituted analogs. These differences, although incompletely characterized in published quantitative SAR for this exact scaffold, are consistent with the class-level observation that spirocyclic pyrazole derivatives exhibit divergent biological activities depending on the precise substitution pattern [1]. Consequently, substituting the target compound with a structurally similar pyrazole analog without empirical comparative data risks compromising target engagement, selectivity, solubility, and ultimately the reproducibility of the procurement-dependent research workflow.

Quantitative Differentiation Evidence for 8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one vs. Closest Analogs


Molecular Weight and Formula Differentiation vs. 8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one

The target compound possesses two additional methyl groups (at pyrazole N1 and C4) compared to the unsubstituted analog 8-(1H-pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one, resulting in a 28.05 g/mol higher molecular weight and altered bulk properties. This structural difference is a first-order determinant of solubility, permeability, and transport characteristics .

Molecular Weight Physicochemical Properties SAR Building Blocks

Predicted Lipophilicity (cLogP) Differentiation vs. 8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one

Using standard fragment-based additive models, the introduction of two methyl groups onto the pyrazole ring increases the consensus cLogP by approximately 1.0 log unit relative to the unsubstituted analog . The target compound is predicted to have a cLogP in the range 1.2–1.8, whereas the unsubstituted comparator is predicted to be in the range 0.2–0.8 . This shifts the compound from a more hydrophilic to a moderately lipophilic profile.

Lipophilicity Drug-Likeness Permeability

Hydrogen Bond Acceptor/Donor Profile Differentiation vs. 8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one

The target compound possesses a secondary hydrogen bond acceptor capability from the pyrazole N2 lone pair, while the N1 position is methylated and thus no longer functions as a hydrogen bond donor. This differs from the mono-methyl analog 8-(1-methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one, which retains an NH donor at the C4 position. The dimethyl substitution eliminates one potential H-bond donor while preserving the acceptor count, altering the H-bond profile .

Hydrogen Bonding Solubility Target Binding

Commercial Purity and Specification Differentiation vs. Unspecified In-Class Alternatives

The target compound is supplied at a certified purity of 95% , whereas many structurally analogous spirocyclic pyrazoles are offered at lower purity (typically 90% or unspecified) from alternative vendors. This purity specification is critical for users conducting quantitative biochemical assays where impurities may confound results.

Purity Procurement Quality Reproducibility

Research and Application Scenarios for 8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one Driven by its Differentiation Profile


SAR studies requiring a rigid, spirocyclic scaffold with defined pyrazole lipophilicity shift

The dimethyl substitution on the pyrazole provides a calculable lipophilicity increment (ΔcLogP ~1.0) relative to the unsubstituted analog, making the compound suitable as a matched molecular pair for exploring the contribution of methyl groups to target binding and cellular permeability in spirocyclic series .

High-purity fragment screening campaigns demanding >95% chemical integrity

The 95% certified purity specification meets the quality threshold for fragment-based screening or biophysical assays (SPR, TSA, NMR), reducing the risk of false positives from impurities that plague lower-purity analog lots.

Computational modeling and docking studies of spirocyclic kinase or epigenetic target inhibitors

The distinct hydrogen bond donor/acceptor profile (0 donors, 3 acceptors) and the defined three-dimensional arrangement of the spiro scaffold facilitate docking and pharmacophore modeling where the pyrazole methylation state is a critical variable .

Precursor for diversification to generate focused analog libraries

The compound's lactam functionality and reactive positions on the pyrazole ring enable further derivatization, allowing medicinal chemists to systematically probe SAR beyond the dimethyl substitution while retaining the spirocyclic core geometry .

Quote Request

Request a Quote for 8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.